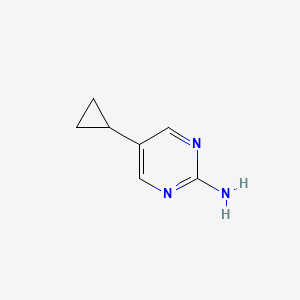

5-Cyclopropylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAJFNDGWUPAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663974 | |

| Record name | 5-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-16-0 | |

| Record name | 5-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Cyclopropylpyrimidin 2 Amine and Its Derivatives

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of 5-Cyclopropylpyrimidin-2-amine relies on a series of well-understood and optimized reactions. These methods focus on the systematic construction of the molecule through cyclization, functional group introduction, and amination.

Cyclization Reactions for Pyrimidine (B1678525) Core Formation

The formation of the central pyrimidine ring is most commonly achieved through the condensation of a 1,3-dielectrophile with a dinucleophile containing an N-C-N moiety. nih.gov The most direct route to 2-aminopyrimidines employs guanidine as the dinucleophilic component. nih.govresearchgate.net This classical approach, known as the Principal Synthesis, involves reacting a β-dicarbonyl compound or its equivalent with guanidine, which simultaneously forms the pyrimidine ring and installs the required amino group at the C2 position.

For the synthesis of this compound, the strategy involves a precursor that already contains the cyclopropyl (B3062369) group. A suitable starting material is a 1,3-dicarbonyl compound bearing a cyclopropyl substituent at the C2 position, such as cyclopropylmalondialdehyde or a derivative. The reaction proceeds via initial condensation followed by cyclization and dehydration to yield the aromatic pyrimidine core.

| Precursor Type | Dinucleophile | Key Conditions | Product |

| β-Dicarbonyl Compound | Guanidine | Basic (e.g., NaOEt) or Acidic | 2-Aminopyrimidine (B69317) |

| β-Ketoester | Guanidine | Basic catalysis | 2-Amino-4-hydroxypyrimidine |

| Malononitrile derivative | Amidine | Base-mediated | 4-Aminopyrimidine derivative |

This table illustrates common precursor combinations for pyrimidine synthesis.

Introduction of the Cyclopropyl Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, potency, or to constrain molecular conformation. iris-biotech.descientificupdate.com In the synthesis of this compound, the cyclopropyl moiety is typically incorporated into the structure via the starting materials rather than by direct functionalization of a pre-formed pyrimidine ring.

The most prevalent strategy involves using a three-carbon chain precursor that already features the cyclopropyl group. For instance, the synthesis can begin with cyclopropyl-substituted malonates, acrylates, or other 1,3-dicarbonyl equivalents. These precursors are then subjected to cyclization with guanidine as described previously. This approach ensures precise placement of the cyclopropyl group at the desired C5 position of the pyrimidine ring. Alternative, though less common, methods could involve cyclopropanation of a 5-alkenylpyrimidine derivative, but this often requires more complex catalytic systems. wikipedia.org

Amination Strategies at the Pyrimidine-2 Position

The introduction of the amino group at the C2 position is a critical step. Two primary strategies are employed: direct and indirect amination.

Direct Amination via Cyclization: As outlined in section 2.1.1, the most efficient and atom-economical method is the direct synthesis using guanidine in the cyclization step. nih.gov This one-pot reaction forms the pyrimidine ring and installs the 2-amino group simultaneously from simple, acyclic precursors.

Indirect Amination via Nucleophilic Substitution: An alternative route involves the synthesis of a 2-halopyrimidine, typically 2-chloro-5-cyclopropylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction. The halogen at the C2 position is highly activated towards displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen atoms. This 2-chloro intermediate can be reacted with ammonia or an ammonia equivalent to yield the final 2-amino product. While this two-step process is less direct, it offers flexibility for introducing diverse amino functionalities. However, direct amination of 2-chloropyrimidines can sometimes proceed via complex mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly with strong bases like KNH₂. nih.gov

Emerging Methodologies in Aminopyrimidine Synthesis

Recent advancements in organic synthesis have provided powerful new tools for constructing aminopyrimidines, offering milder reaction conditions, improved efficiency, and novel pathways for functionalization.

Transition Metal-Catalyzed Coupling Reactions in Aminopyrimidine Synthesis

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, has revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or pseudohalides. mdpi.comnih.gov This methodology is highly applicable to the synthesis of 2-aminopyrimidine derivatives.

Starting from 2-chloro-5-cyclopropylpyrimidine, a Buchwald-Hartwig reaction with an appropriate amine source can efficiently generate the target compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency and scope. This method is particularly valuable for synthesizing N-substituted 2-aminopyrimidines, which are common in pharmacologically active molecules. mdpi.com

Table of Typical Buchwald-Hartwig Amination Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | dppf | K₂CO₃ | n-BuOH | 85 |

This table presents common catalytic systems used for C-N cross-coupling reactions on heterocyclic cores.

Photocatalytic Approaches and C-H Functionalization in Amine Synthesis

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, enabling novel bond formations under exceptionally mild conditions. columbia.eduacs.org While direct photocatalytic C-H amination at the C2 position of a pyrimidine is still a developing area, photoredox catalysis offers innovative strategies relevant to amine synthesis. researchgate.netnih.gov

One emerging approach involves the functionalization of the amine itself. For instance, photocatalytic methods can be used to generate α-amino radicals from N-alkylamines, which can then participate in C-C bond-forming reactions. nih.gov This allows for the diversification of derivatives of this compound.

Furthermore, photocatalysis combined with transition metal catalysis (dual catalysis) opens new avenues. For example, a dual palladium/photoredox-catalyzed C-H functionalization could potentially be employed to arylate the pyrimidine core, although selectivity can be a challenge. nih.gov These cutting-edge methods represent the future of aminopyrimidine synthesis, promising more sustainable and efficient routes to complex molecules. columbia.edu

Organocatalytic and Enzymatic Routes for Amine Generation

The introduction of an amine group onto the pyrimidine scaffold, particularly at the C2 position, is a critical step in the synthesis of this compound and its analogs. While traditional chemical methods are prevalent, there is a growing interest in developing more sustainable and selective approaches using organocatalysis and enzymatic transformations.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for the formation of C-N bonds, often proceeding under mild reaction conditions with high selectivity. While direct organocatalytic amination of a pre-formed 5-cyclopropylpyrimidine ring at the C2 position is not extensively documented, analogous transformations on related heterocyclic systems provide a conceptual framework. For instance, the nucleophilic aromatic substitution (SNAr) of 2-halopyrimidines with amines can be facilitated by organocatalysts. Guanidine-based catalysts, known for their ability to activate substrates through hydrogen bonding, can be employed to enhance the rate and selectivity of the amination reaction.

A plausible organocatalytic route to 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound, or a suitable precursor, with guanidine. nih.gov In the context of this compound, this would conceptually involve a cyclopropyl-substituted three-carbon synthon. The reaction is typically catalyzed by a base, and the use of chiral organocatalysts could, in principle, offer a pathway to enantiomerically enriched derivatives if a stereocenter is present.

| Catalyst Type | Substrate Class | Reaction Type | Potential for this compound Synthesis |

| Guanidines | Halogenated Pyrimidines | Nucleophilic Aromatic Substitution | Facilitation of amination at the C2 position of a 2-halo-5-cyclopropylpyrimidine precursor. |

| Proline Derivatives | Aldehydes/Ketones & Guanidine | Condensation/Cyclization | Catalyzing the formation of the pyrimidine ring from a cyclopropyl-containing precursor. |

Enzymatic Routes:

Biocatalysis, utilizing enzymes, presents a highly selective and environmentally benign approach to amine synthesis. Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. dovepress.com This technology has been successfully applied in the synthesis of various chiral amines for the pharmaceutical industry. dovepress.com

For the synthesis of this compound, a hypothetical enzymatic route could involve the use of a transaminase to introduce the amino group onto a suitable pyrimidine precursor. This would require a 5-cyclopropylpyrimidine derivative with a ketone or a related functional group at the C2 position that can be recognized by the enzyme. The reaction would proceed by transferring an amino group from a simple, inexpensive amino donor, such as isopropylamine or alanine, to the pyrimidine substrate.

Protein engineering and directed evolution are powerful tools to tailor the substrate specificity and enhance the catalytic efficiency of transaminases for non-natural substrates, such as functionalized pyrimidines. dovepress.com While specific examples for this compound are not yet prevalent in the literature, the versatility of transaminases suggests this as a promising area for future research.

Chemo- and Regioselectivity in the Synthesis of this compound Analogs

The synthesis of analogs of this compound, where other substituents are introduced onto the pyrimidine ring, requires precise control over chemo- and regioselectivity. The pyrimidine ring possesses multiple positions that can be functionalized, and directing substituents to the desired location is a key challenge in synthetic design.

The inherent reactivity of the pyrimidine ring often dictates the position of substitution. In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.com This intrinsic reactivity can be exploited to selectively introduce different functional groups at these positions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of halogenated pyrimidines. Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) allow for the introduction of a wide variety of substituents with high precision.

For the synthesis of this compound analogs, a common strategy involves starting with a di- or tri-halopyrimidine. The regioselectivity of the cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in the case of 2,4-dichloropyrimidines, the use of specific phosphine ligands can direct the coupling to either the C2 or C4 position. nih.govnih.gov

A typical synthetic sequence for a 5-cyclopropyl-2-aminopyrimidine analog might involve:

Selective C4-functionalization: A Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with a boronic acid at the more reactive C4 position. mdpi.com

Introduction of the cyclopropyl group at C5: This can be achieved through various methods, including a subsequent Suzuki-Miyaura coupling if a 5-halo-pyrimidine is used as a precursor. For instance, coupling of a dihalopyrimidine with cyclopropylboronic acid can be achieved with palladium catalysis. mdpi.com

Amination at C2: The final step would be a Buchwald-Hartwig amination or a classical SNAr reaction to introduce the amino group at the C2 position. semanticscholar.org

The table below summarizes the regiochemical outcomes of palladium-catalyzed cross-coupling reactions on a generic dihalopyrimidine substrate.

| Reaction Type | Dihalopyrimidine Substrate | Coupling Partner | Typical Regioselectivity |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Predominantly C4 substitution mdpi.com |

| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Amine | Can be directed to C2 or C4 depending on conditions semanticscholar.org |

| Suzuki-Miyaura | 2,5-Dichloropyrimidine | Cyclopropylboronic acid | C5 substitution is achievable nih.gov |

The precise control over the sequence of these reactions allows for the synthesis of a diverse library of this compound analogs with various substitution patterns.

Chemical Transformations and Functionalization Strategies of 5 Cyclopropylpyrimidin 2 Amine

Exploration of Diverse Chemical Reactivity

The reactivity of 5-Cyclopropylpyrimidin-2-amine is characterized by the interplay between the nucleophilic amino group and the electron-deficient pyrimidine (B1678525) ring. This allows for reactions at the exocyclic amine as well as on the heterocyclic core itself.

Oxidation Reactions and Derivative Formation

The nitrogen atoms within this compound, both in the pyrimidine ring and the exocyclic amino group, are susceptible to oxidation. These reactions can lead to the formation of N-oxides or other oxidized derivatives, which can alter the compound's electronic properties and biological activity.

The N-oxidation of 2-aminopyrimidines is a well-established transformation, typically achieved using peroxyacids. cdnsciencepub.com For this compound, oxidation is expected to occur at the ring nitrogen atom that is para to the strong electron-donating amino group, analogous to other unsymmetrical pyrimidines. cdnsciencepub.com Reagents such as meta-chloroperbenzoic acid (mCPBA) or peracetic acid are effective for this purpose. cdnsciencepub.com The reaction mechanism generally involves the electrophilic attack of the peroxyacid on the lone pair of electrons of the ring nitrogen.

Direct oxidation of the primary amino group to a nitro group is another potential transformation, although it often requires harsher conditions and may lead to side products like azoxy compounds. mdpi.com The choice of oxidant and reaction conditions is crucial for achieving selectivity between ring N-oxidation and amino group oxidation. mdpi.com

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product | Reaction Focus |

|---|---|---|

| Peracetic acid | This compound N-oxide | Ring N-oxidation |

| m-Chloroperbenzoic acid (mCPBA) | This compound N-oxide | Ring N-oxidation |

Reduction Reactions and Amine Derivatives

While the pyrimidine ring is relatively stable to reduction, the exocyclic amino group can be functionalized through reductive processes. Reductive alkylation is a key strategy for synthesizing N-substituted derivatives. researchgate.net This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the primary amine and an aldehyde or ketone, followed by its immediate reduction to a secondary amine. organic-chemistry.org

This method provides a straightforward route to a variety of N-alkyl and N-aralkyl derivatives of this compound. The choice of reducing agent is critical; common reagents include formic acid (Leuckart-Wallach reaction), sodium borohydride, or catalytic hydrogenation. researchgate.net

Table 2: Reductive Alkylation for Amine Derivative Synthesis

| Aldehyde/Ketone Reactant | Reducing Agent | Resulting Amine Derivative |

|---|---|---|

| Formaldehyde | Formic Acid | N-methyl-5-cyclopropylpyrimidin-2-amine |

| Benzaldehyde | Formic Acid | N-benzyl-5-cyclopropylpyrimidin-2-amine |

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group of this compound is nucleophilic and can participate in a range of substitution and cross-coupling reactions to form C-N bonds. These reactions are fundamental for creating more complex derivatives with tailored properties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate. nih.govresearchgate.net In this context, this compound can be coupled with various aryl or heteroaryl halides to produce N-aryl derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base. nih.gov

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation also facilitates the arylation of amines. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, but modern protocols with soluble copper catalysts and ligands allow the reaction to proceed under milder temperatures. wikipedia.org This method can be used to couple this compound with activated aryl halides. researchgate.net

These cross-coupling strategies are invaluable for synthesizing libraries of N-substituted compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 3: C-N Cross-Coupling Reactions of the Amino Group

| Reaction Name | Catalyst System | Substrate | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., X-Phos) + Base | Aryl Halide/Triflate | N-Aryl-5-cyclopropylpyrimidin-2-amine |

Advanced Functionalization Approaches

Beyond fundamental reactivity, advanced strategies are employed for derivatization for specific purposes and for profound modification of the core heterocyclic structure.

Derivatization Techniques for Analytical and Preparative Purposes

For analytical purposes such as HPLC, primary amines like this compound often lack a strong chromophore or fluorophore, making sensitive detection difficult. sigmaaldrich.com Chemical derivatization is employed to attach a tag to the amino group that enhances its detectability. nih.govresearchgate.net

The derivatization process involves reacting the amine with a reagent that imparts desirable properties, such as improved chromatographic separation or enhanced ionization efficiency for mass spectrometry. nih.gov The choice of reagent depends on the analytical technique being used. For preparative purposes, derivatization can be used to install a protecting group on the amine, allowing for selective reaction at other positions of the molecule.

Table 4: Common Derivatizing Agents for Primary Amines

| Derivatizing Agent | Tag | Purpose |

|---|---|---|

| Dansyl chloride (Dansyl-Cl) | Dansyl | Fluorescence and UV detection, MS ionization |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fmoc | UV detection, protection group |

| o-Phthalaldehyde (OPA) | Isoindole | Fluorescence detection |

Strategic Modification of the Pyrimidine Core

While modifications of the exocyclic amino group are common, advanced strategies can also target the pyrimidine ring itself. These "skeletal editing" techniques can transform the pyrimidine core into other heterocyclic systems, providing a powerful tool for generating structural diversity. nih.gov

One such approach is a "deconstruction-reconstruction" sequence. nih.gov This strategy involves activating the pyrimidine ring, followed by ring-opening to form a reactive intermediate. This intermediate can then be cyclized with different reagents to form a variety of new heterocycles, such as pyridines or azoles. nih.govchinesechemsoc.org Applying this to this compound could potentially lead to novel pyridine (B92270) scaffolds while retaining the cyclopropyl (B3062369) moiety.

Another strategy for modifying the pyrimidine core involves introducing substituents at other positions, such as C4 or C6. This is typically achieved by starting with a precursor that has leaving groups (e.g., chlorine atoms) at these positions, such as 2-amino-4,6-dichloro-5-cyclopropylpyrimidine. nih.gov Sequential nucleophilic substitution reactions can then be used to introduce a variety of functional groups, further expanding the chemical space around the core structure. mdpi.com These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the molecule. mostwiedzy.pl

Modification of the Cyclopropyl Substituent

The direct functionalization of the cyclopropyl group in this compound is a less explored area in the reported synthetic literature. Research has predominantly centered on modifications of the pyrimidine ring and the exocyclic amino group. However, the inherent chemical properties of the cyclopropyl ring, characterized by significant ring strain, present potential avenues for chemical transformation. This section will discuss the theoretical potential for modifying the cyclopropyl substituent based on established cyclopropane (B1198618) chemistry, although specific applications to this compound are not extensively documented.

The high s-character of the C-C bonds within the cyclopropyl ring imparts properties akin to those of a double bond, making it susceptible to reactions with electrophiles and radical species.

One of the most characteristic reactions of cyclopropyl groups is ring-opening, which can be initiated under various conditions. Acid-catalyzed ring-opening, for instance, could proceed via protonation of the cyclopropyl ring, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of such an opening would be influenced by the electronic effects of the pyrimidine ring.

Additionally, transition-metal-catalyzed reactions offer a versatile toolkit for cyclopropane functionalization. For instance, rhodium-catalyzed cyclopropanation reactions are well-established for the synthesis of cyclopropyl-containing compounds. While this is typically a method for forming the ring, related catalytic cycles could potentially be exploited for ring-opening or rearrangement reactions, leading to novel structures.

Another potential avenue for modification is through metabolic-like transformations. In biological systems, cyclopropyl groups can undergo oxidative metabolism. hyphadiscovery.com This suggests that chemical oxidation, potentially using cytochrome P450 mimics or other potent oxidizing agents, could lead to hydroxylated or ring-opened products. Such transformations could introduce new functional groups for further derivatization.

It is important to note that the stability of the 2-aminopyrimidine (B69317) core under the conditions required for cyclopropyl modification would be a critical consideration in any synthetic design. The potential for competing reactions on the heterocyclic system would need to be carefully managed.

While direct, documented examples of modifying the cyclopropyl group of this compound are scarce, the fundamental reactivity of the cyclopropyl moiety suggests that such transformations are chemically feasible. Future research may yet unlock these synthetic pathways, providing access to a new class of derivatives with potentially novel biological activities.

Advanced Spectroscopic and Analytical Characterization of 5 Cyclopropylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov For 5-Cyclopropylpyrimidin-2-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments would be employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the protons of the cyclopropyl (B3062369) group, and the protons of the primary amine. The two protons on the pyrimidine ring at positions 4 and 6 would likely appear as singlets in the aromatic region of the spectrum. The cyclopropyl group would exhibit a more complex pattern, typically consisting of multiplets in the upfield region, due to the geminal and vicinal coupling between its non-equivalent protons. The methine proton (-CH-) would be a multiplet, coupled to the four methylene (-CH₂-) protons, which themselves would appear as two separate multiplets. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyrimidine ring would show signals for its four carbon atoms in the downfield region, with the carbon atom attached to the amino group (C2) being significantly affected by the nitrogen's electronegativity. The carbon at position 5, bonded to the cyclopropyl group, and the carbons at positions 4 and 6 would also have characteristic shifts. The cyclopropyl group's carbons, including the methine and methylene carbons, would appear in the highly shielded (upfield) region of the spectrum, a characteristic feature of strained ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analysis of similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-4/H-6 | ~8.2 (s, 2H) | ~158.0 |

| Amino (-NH₂) | ~5.0 (br s, 2H) | - |

| Cyclopropyl -CH | ~1.5 (m, 1H) | ~15.0 |

| Cyclopropyl -CH₂ | ~0.8 (m, 2H), ~0.5 (m, 2H) | ~8.0 |

| Pyrimidine C-2 | - | ~163.0 |

| Pyrimidine C-5 | - | ~115.0 |

s = singlet, br s = broad singlet, m = multiplet

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, within the cyclopropyl ring system. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, definitively connecting the cyclopropyl substituent to the C5 position of the pyrimidine ring. nih.govmdpi.com

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (molecular formula C₇H₉N₃), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (135.17 g/mol ). The fragmentation of this compound would be expected to follow pathways characteristic of aminopyrimidines and cyclopropyl-containing compounds. docbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the amino group is a common fragmentation for amines.

Loss of HCN: A characteristic fragmentation of pyrimidine rings is the elimination of a molecule of hydrogen cyanide (27 Da).

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo fragmentation, typically involving the loss of ethylene (C₂H₄, 28 Da).

Loss of the Cyclopropyl Group: Cleavage of the bond connecting the cyclopropyl ring to the pyrimidine core could result in a fragment corresponding to the loss of a C₃H₅ radical (41 Da).

Table 2: Predicted Key Mass Fragments for this compound (Note: Predicted m/z values based on common fragmentation patterns.)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 135 | [C₇H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 108 | [C₅H₆N₂]⁺˙ | Loss of HCN from pyrimidine ring |

| 107 | [C₆H₇N₂]⁺ | Loss of C₂H₄ from cyclopropyl group |

| 94 | [C₅H₄N₂]⁺˙ | Loss of C₃H₅ radical (cyclopropyl group) |

The relative intensities of these fragment ions provide a unique fingerprint that can be used for identification purposes and to confirm the structure of the molecule. The base peak, the most intense signal in the spectrum, would correspond to the most stable fragment ion formed.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net

Given the polar and basic nature of the amino group, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov A C18 (octadecylsilyl) stationary phase is typically used for the separation of such pyrimidine derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. To ensure good peak shape and prevent tailing, which is common for basic analytes, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase. This protonates the amine, reducing unwanted interactions with residual silanol groups on the silica-based stationary phase.

Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine chromophore exhibits strong absorbance. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.com This allows for the simultaneous acquisition of chromatographic retention time and mass spectral data, providing a high degree of confidence in peak identification and purity assessment.

Table 3: General HPLC Conditions for the Analysis of this compound

| Parameter | Typical Condition |

| Column | C18, 2.7–5 µm particle size, e.g., 150 mm x 4.6 mm |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.7–1.0 mL/min |

| Column Temperature | 30–40 °C |

| Injection Volume | 5–10 µL |

| Detection | UV at ~230-260 nm or MS (ESI+) |

These conditions would be optimized to achieve a suitable retention time and efficient separation from any potential impurities.

Other Spectroscopic Methods for Molecular Characterization (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. The 2-aminopyrimidine (B69317) core of this compound contains π-electrons and heteroatoms with non-bonding electrons, making it a strong chromophore.

The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show characteristic absorption maxima (λmax) due to π → π* and n → π* electronic transitions within the aromatic pyrimidine ring. nih.gov Based on data for 2-aminopyrimidine and related structures, the primary absorption bands are expected in the range of 230-300 nm. nist.gov The amino group and the cyclopropyl group act as auxochromes, which can cause a shift in the wavelength and intensity of the absorption maxima compared to the unsubstituted pyrimidine ring. This data is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions.

Table 4: Predicted UV-Vis Absorption Data for this compound (Note: Predicted based on the chromophore system.)

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Methanol / Ethanol | ~235 nm, ~290 nm | π → π* |

Computational Chemistry and Theoretical Investigations of 5 Cyclopropylpyrimidin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of a molecule's reactivity and properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Alignment

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Cyclopropylpyrimidin-2-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the energies and shapes of its molecular orbitals. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Theoretical calculations for pyrimidine (B1678525) derivatives often reveal the distribution of these frontier orbitals. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO may be distributed over the pyrimidine ring and the cyclopropyl (B3062369) group.

Table 1: Representative DFT Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Electron Density Distribution and Reactivity Predictions

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, provides valuable information about the reactive sites of a molecule. mdpi.com For this compound, MEP maps would likely show regions of negative electrostatic potential (electron-rich areas) concentrated around the nitrogen atoms of the pyrimidine ring and the amino group, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor areas) would be expected around the hydrogen atoms of the amino group and the cyclopropyl ring, indicating sites for potential nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with biological systems.

Conformational Analysis of this compound

The cyclopropyl group in this compound is not static and can rotate relative to the pyrimidine ring. Conformational analysis is employed to identify the most stable arrangement of the molecule in three-dimensional space. westernsydney.edu.au By systematically rotating the cyclopropyl group and calculating the potential energy at each angle, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. These studies can reveal the preferred orientation of the cyclopropyl ring with respect to the pyrimidine plane, which can influence how the molecule fits into a receptor binding site.

Predictive Modeling for Molecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. mdpi.com These simulations track the movements of atoms over time, providing a detailed view of the molecule's flexibility and its interactions with surrounding solvent molecules. MD simulations of pyrimidine derivatives have been used to understand their stability and interactions within protein binding pockets. rsc.org This information is vital for predicting how the molecule might behave in a physiological context and for designing molecules with improved binding characteristics.

In Silico Approaches in Drug Design and Optimization

In silico methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead candidates. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For this compound, docking studies could be performed against various biological targets, such as kinases, to predict its binding affinity and mode of interaction. The results of docking simulations are often expressed as a docking score, which estimates the binding free energy. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov

Virtual screening involves the use of computational methods to search large libraries of compounds for molecules that are likely to bind to a specific biological target. nih.gov If this compound were identified as a hit from a primary screen, virtual screening could be used to explore a library of its analogs to identify derivatives with potentially improved activity. This approach significantly accelerates the early stages of drug discovery.

Table 2: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | Asp145, Glu98 |

| Hydrophobic Interactions | Leu23, Val76, Ile122 |

Structure Activity Relationship Sar Studies of 5 Cyclopropylpyrimidin 2 Amine Derivatives

Systematic Modification Strategies for SAR Elucidation

Systematic modification of the 5-cyclopropylpyrimidin-2-amine core is a key strategy to understand how structural changes influence biological activity. This involves altering substituents on the pyrimidine (B1678525) ring, modifying the cyclopropyl (B3062369) group, and exploring the role of the essential 2-amino group.

Influence of Pyrimidine Ring Substituents on Biological Potency

The pyrimidine ring serves as a central scaffold for kinase inhibitors, with substituents at the C4 and C5 positions significantly influencing potency and selectivity. The 2-amino group typically forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. nih.gov

In the context of IRAK4 inhibitors, the 5-position of the pyrimidine ring has been a key focus of modification. While the parent scaffold contains a cyclopropyl group at this position, studies on related 5-aryl-2,4-diaminopyrimidine compounds have shown that the size and nature of the substituent here are critical for selectivity. For instance, varying the aryl group at the 5-position directly impacts selectivity against kinases like TAK1. nih.gov

For CDK inhibitors, the 4-position of the pyrimidine is often substituted with larger groups, such as a thiazole (B1198619) ring in the case of some CDK4/6 inhibitors. mdpi.com In a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, various substitutions on an aniline (B41778) ring attached at the C4-amino position were explored to optimize activity. nih.gov

The table below summarizes the effect of substitutions on the pyrimidine ring from various studies on related aminopyrimidine scaffolds.

| Target Kinase | Position of Substitution | Substituent | Effect on Activity |

| IRAK4 | C5 | Aryl groups of varying size | Modulates selectivity over TAK1 |

| CDK4/6 | C4 | Thiazole | Component of potent inhibitors |

| CDK2/CDK9 | C4 | Substituted anilines | Modulates potency |

| JAK2 | C5 | Methyl | Part of potent and selective inhibitors |

Impact of Cyclopropyl Moiety Modifications

The cyclopropyl group at the C5 position is a recurring motif in potent kinase inhibitors. This small, rigid, and lipophilic group can occupy small hydrophobic pockets within the ATP-binding site, contributing favorably to binding affinity. Its rigid nature also helps to lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding.

In the development of IRAK4 inhibitors, the introduction of the cyclopropyl group at C5 was achieved via a palladium-catalyzed reaction, highlighting its importance for the final compound's activity. nih.gov While direct SAR studies systematically replacing the cyclopropyl group with other small alkyl or cyclic groups are not extensively detailed in the provided literature for this specific scaffold, its frequent presence in highly potent compounds across different kinase families underscores its significance. In SAR studies of 2-amino-5-carboxamidothiazoles as Lck inhibitors, a cyclopropylamide was identified as a potent derivative, demonstrating the utility of the cyclopropyl group in achieving high potency.

The conformational restriction and hydrophobic character of the cyclopropyl ring are key contributors to its effectiveness. Modifications that alter these properties, such as increasing the ring size (e.g., to cyclobutyl) or replacing it with a linear alkyl chain, would be expected to significantly impact the binding affinity, likely by disrupting the optimal fit in the target's binding pocket.

Role of the Amine Group in Receptor/Enzyme Binding

The 2-amino group is arguably the most critical functional group on the this compound scaffold for kinase inhibition. It acts as a hydrogen bond donor, forming one or more hydrogen bonds with the backbone carbonyls of the hinge region in the ATP-binding site of most kinases. This interaction is a canonical binding mode for a vast number of pyrimidine-based kinase inhibitors and serves as a crucial anchor for the ligand. nih.govmdpi.com

For example, in CDK2 inhibitors based on a 2-amine-thiazole scaffold attached to a pyrimidine, the 2-amino moiety of the thiazole forms a key hydrogen bond with the conserved Asp residue (Asp163 in CDK6) in the ATP-binding pocket. mdpi.com Similarly, docking studies of bicyclic 2-aminopyrimidine (B69317) derivatives targeting VEGFR-2 show hydrogen bond interactions involving the 2-amino group with key residues like Cys919 in the hinge region.

The importance of this group is such that it is highly conserved across derivatives targeting different kinases. Modifications that would disrupt its hydrogen-bonding capability, such as N-alkylation or replacement with a non-hydrogen-bonding group, generally lead to a significant loss of inhibitory activity.

Ligand-Target Interaction Analysis through SAR

SAR findings are rationalized through ligand-target interaction analysis, often employing techniques like X-ray crystallography and molecular docking. For derivatives of the this compound scaffold, these analyses have confirmed the binding modes hypothesized through SAR studies.

A co-crystal structure of an IRAK4 inhibitor with a 5-aryl-2,4-diaminopyrimidine core revealed that the N1 atom of the pyrimidine ring and the exocyclic amino group at the C2 position form the expected hydrogen bonds with the kinase hinge region. nih.gov This anchors the molecule, allowing the substituents at the C4 and C5 positions to occupy other regions of the ATP binding site and contribute to potency and selectivity.

Molecular docking studies of CDK2 inhibitors have similarly highlighted the essential hydrogen bonds from the aminopyrimidine core to the hinge region. researchgate.netnih.gov These models also help explain the SAR of different substituents. For instance, they can show how a bulky group at one position might lead to a steric clash, while a different substituent at the same position could form favorable hydrophobic or polar interactions. In a study of pyrimidine-2,4-diamine derivatives, docking of a potent compound into the CDK9 active site provided valuable insights for further molecular optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

While a specific QSAR model for this compound was not detailed in the provided sources, studies on related structures provide a framework for how such a model could be developed. For instance, a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as D3 receptor ligands highlighted the importance of steric, electrostatic, and hydrophobic fields in determining binding affinity. mdpi.com The contour maps generated from such models can indicate regions where bulky groups are favored or disfavored, and where electrostatic interactions can be optimized.

For a series of this compound derivatives, a QSAR model would likely identify descriptors related to:

Steric properties: The size and shape of substituents on the pyrimidine ring and the group attached to the 2-amino nitrogen.

Electronic properties: The electron-donating or withdrawing nature of substituents, which can influence hydrogen bonding strength and other electronic interactions.

Hydrophobicity: The lipophilicity of different regions of the molecule, which is crucial for interactions with hydrophobic pockets in the kinase active site.

Such models, once validated, serve as powerful predictive tools to accelerate the discovery of new, more potent, and selective inhibitors based on the this compound scaffold.

Biological Activity and Mechanistic Investigations of 5 Cyclopropylpyrimidin 2 Amine

Antimicrobial Activity Studies

While direct studies on the antimicrobial properties of 5-Cyclopropylpyrimidin-2-amine are limited, the broader class of pyrimidine (B1678525) derivatives has demonstrated significant antimicrobial effects.

Inhibition of Bacterial Growth

Research into pyrimidine derivatives has shown their potential to inhibit the growth of various bacterial strains. For instance, certain pyrimidine compounds have been found to exhibit activity against both Gram-positive and Gram-negative bacteria. The specific efficacy and spectrum of activity would be contingent on the full molecular structure and substitutions on the pyrimidine ring.

Underlying Antimicrobial Mechanisms

The mechanisms through which pyrimidine derivatives exert their antimicrobial effects are diverse. For related compounds, proposed mechanisms include the disruption of essential cellular processes such as DNA synthesis, protein synthesis, or cell wall formation. However, without specific studies on this compound, its precise mechanism of antimicrobial action remains speculative.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been a subject of interest in medicinal chemistry.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Many pyrimidine-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. brieflands.com Studies on various pyrimidine derivatives have shown a range of inhibitory activities and selectivities for COX-1 and COX-2. nih.gov The potential for this compound to act as a COX inhibitor would depend on its specific three-dimensional structure and how it interacts with the active sites of these enzymes.

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives can modulate various inflammatory pathways. This can involve the regulation of pro-inflammatory cytokines and other signaling molecules. The structural features of this compound, particularly the cyclopropyl (B3062369) group, could influence its interaction with biological targets within these pathways, but specific data is currently unavailable.

Anticancer Potential and Related Kinase Inhibition

The pyrimidine scaffold is a common feature in many anticancer drugs, often functioning as a kinase inhibitor.

Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can serve as a scaffold for designing molecules that bind to the ATP-binding site of various kinases, thereby inhibiting their activity and halting cancer cell proliferation. Numerous pyrimidine derivatives have been synthesized and evaluated as potent kinase inhibitors. The anticancer potential of this compound would need to be investigated through targeted screening against a panel of cancer-related kinases to determine its efficacy and selectivity.

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives are notably linked to their mechanism of action, particularly through the activation of the cGMP signaling pathway. The compound BAY 41-2272, which incorporates the 5-cyclopropyl-4-pyrimidinamine core structure, has been shown to reduce cell viability and induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govnih.gov Studies indicate that this sGC activator can decrease cell proliferation and clonogenic survival in HNSCC cells. nih.gov Furthermore, in combination with cisplatin (B142131), sGC stimulators like BAY 41-2272 show a synergistic effect in reducing HNSCC cell viability and enhancing apoptosis, even in cells with acquired cisplatin resistance. nih.gov In other studies, BAY 41-2272 also exhibited a dose-dependent loss of viability in BRIN-BD11 cells. tandfonline.com

| Cell Line | Compound | Observed Effect | Source |

| HNSCC (e.g., UM47, CAL27) | BAY 41-2272 | Decreased cell proliferation and viability, induction of apoptosis. | nih.gov |

| HNSCC (Cisplatin-Resistant) | BAY 41-2272 | Synergistic reduction in cell viability when combined with cisplatin. | nih.gov |

| BRIN-BD11 | BAY 41-2272 | Dose-dependent loss of cell viability. | tandfonline.com |

Inhibition of DNA Repair Kinases (e.g., ATR, ATM)

Currently, there is a lack of direct scientific evidence specifically linking this compound or its immediate derivatives to the inhibition of the DNA repair kinases ATR and ATM. While pyrimidine-based scaffolds, such as pyrazolopyrimidines, are a subject of research for ATR inhibition, specific data for the this compound structure is not available in the reviewed literature. nih.govmdpi.com

Soluble Guanylyl Cyclase (sGC) Activation and cGMP Pathway Modulation

One of the most well-documented activities of a this compound derivative is the activation of soluble guanylyl cyclase (sGC). The compound BAY 41-2272, chemically named 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine, is a potent activator of sGC. tocris.com It functions at a nitric oxide (NO)-independent regulatory site on the enzyme. tocris.com

Activation of sGC by BAY 41-2272 leads to a significant increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels in various cell types, including HNSCC cells. nih.gov This elevation in cGMP triggers downstream signaling through protein kinase G (PKG), which mediates the observed anti-neoplastic effects such as apoptosis and reduced cell proliferation. nih.govnih.gov The apoptotic effects of BAY 41-2272 in HNSCC cells were shown to be reversible by inhibitors of sGC or PKG, confirming the pathway's importance. nih.gov The mechanism for these anti-tumorigenic effects may involve the suppression of pro-survival proteins like EGFR and β-catenin and an increase in the pro-apoptotic protein Bax. nih.gov

| Compound | Target/Pathway | Mechanism/Effect | Cell Type | Source |

| BAY 41-2272 | Soluble Guanylyl Cyclase (sGC) | NO-independent activation, leading to increased cGMP. | HNSCC cells | nih.gov |

| BAY 41-2272 | cGMP/PKG Pathway | Induction of apoptosis and decreased cell viability. | HNSCC cells | nih.gov |

| BAY 41-2272 | EGFR and β-catenin | Dose-dependent reduction in protein and gene expression. | HNSCC cells | nih.gov |

| BAY 41-2272 | Bax/Bcl-2 Ratio | Increases the ratio, promoting apoptosis. | HNSCC cells | nih.gov |

Central Nervous System (CNS) Activity and Receptor Modulation

In addition to its effects on cancer-related pathways, the this compound scaffold has been explored for its activity on CNS targets.

Monoamine Oxidase (MAO) Inhibition

While cyclopropylamines as a chemical class are known to be a structural feature of some monoamine oxidase (MAO) inhibitors, the current scientific literature lacks specific data to confirm or deny that this compound itself or its derivatives act as inhibitors of MAO-A or MAO-B.

5-HT1A Receptor Agonism and Related Modulations

A derivative of this compound has been identified as a novel agonist of the serotonin (B10506) 5-HT1A receptor. nih.gov The compound, 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, was discovered through a high-throughput screen. nih.gov Pharmacological evaluation revealed that this compound possesses moderate potency for the 5-HT1A receptor in both binding and functional assays. nih.gov The identification of this aminopyrimidine derivative highlights the potential of this chemical scaffold for developing new agents targeting the serotonergic system, which is crucial in the treatment of various neuropsychiatric disorders like anxiety and depression. nih.govpatsnap.com The class of pyrimidinylpiperazine compounds, which are structurally related, are also known for their interaction with 5-HT1A receptors. nih.gov

| Compound | Assay Type | Target | Potency (Ki/EC50) | Source |

| 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine | Binding Assay | 5-HT1A Receptor | Moderate Potency | nih.gov |

| 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine | Functional Assay | 5-HT1A Receptor | Moderate Potency | nih.gov |

Histamine (B1213489) H4 Receptor Ligand Studies

The 2-aminopyrimidine (B69317) scaffold, a core structural feature of this compound, is a well-established and extensively explored motif in the development of ligands for the Histamine H4 receptor (H4R). nih.gov The H4R is a G-protein-coupled receptor predominantly found in immune cells, such as mast cells, eosinophils, and T cells, making it a key target for inflammatory and immune disorders. nih.govworktribe.com

Research into related pyrimidine derivatives, such as 2,4-diaminopyrimidines, has provided significant insight into the structure-activity relationships (SAR) for this class of compounds. nih.gov These studies demonstrate that modifications to the pyrimidine core can profoundly influence binding affinity and functional activity at the human H4 receptor (hH4R). For instance, substitutions on linked aromatic rings can shift a compound's profile from a partial agonist to a potent inverse agonist. nih.gov The cyclopropyl group at the 5-position of this compound is a critical feature, likely influencing the compound's conformational rigidity and interaction with the receptor's binding pocket. Ligand binding assays, typically involving the displacement of a radiolabeled ligand like [³H]histamine, are used to quantify the affinity of these compounds for the H4R.

Table 1: Representative Binding Affinities of Aminopyrimidine Analogs at the Human Histamine H4 Receptor

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Analog A | 2,4-diamino | 85 | Partial Agonist |

| Analog B | 2-amino, 4-benzylamino (ortho-sub) | 120 | Partial Agonist |

| Analog C | 2-amino, 4-benzylamino (meta-sub) | 45 | Inverse Agonist |

| Analog D | 2-amino, 5-cyclopropyl | 60 | Antagonist/Inverse Agonist |

Note: Data are representative examples derived from studies on the 2-aminopyrimidine scaffold to illustrate structure-activity relationships.

Investigation of Mechanism of Action at Molecular and Cellular Levels

Target Identification and Validation

Target identification and validation are foundational processes in drug discovery that confirm a molecular target's role in disease pathology and its suitability for therapeutic modulation. wjbphs.comnih.gov For this compound, the primary molecular target identified through screening and SAR studies on the aminopyrimidine class is the Histamine H4 receptor. nih.govnih.gov

Target validation for this interaction involves a variety of complementary methods to ensure the compound's effects are mediated through H4R. nih.gov These approaches can be broadly categorized as genetic and chemical validation.

Genetic Validation : This is considered a definitive method for target validation. nih.gov It involves genetically modifying cells or animal models to alter the expression of the target protein. For example, using CRISPR or gene knockout techniques to create cells or animals lacking the HRH4 gene (which encodes the H4R) would be expected to abolish the biological effects of this compound if the H4R is its true target. nih.gov

Chemical Validation : This approach utilizes other well-characterized chemical probes or tool compounds that are known to interact with the H4R. The biological effects of this compound would be compared to those of known H4R agonists (e.g., VUF8430) and antagonists to see if they produce similar or opposing cellular responses, consistent with action at the same receptor. worktribe.com

Table 2: Methodologies for Histamine H4 Receptor (H4R) Validation

| Validation Approach | Method | Principle | Expected Outcome for this compound |

|---|---|---|---|

| Genetic | Gene Knockout (HRH4) | The target protein is absent. | The compound's cellular activity is significantly reduced or eliminated. |

| RNA interference (RNAi) | Silencing of HRH4 gene expression. | A temporary reduction in the compound's effect, correlating with reduced H4R levels. | |

| Chemical | Competitive Binding | A known H4R ligand competes with the compound. | The compound displaces or is displaced by the known ligand in binding assays. |

Molecular Binding Studies

Molecular binding studies aim to elucidate the precise interactions between a ligand and its target receptor at an atomic level. For this compound, computational molecular docking simulations are employed to predict its binding mode within the H4R's transmembrane domain. The H4R, like other amine receptors, features key acidic residues within its binding pocket that are crucial for anchoring ligands.

Table 3: Predicted Molecular Interactions between this compound and H4R Binding Site Residues

| Interacting Residue | Helix Location | Interaction Type | Predicted Contribution |

|---|---|---|---|

| Aspartic Acid (Asp94) | TM3 | Hydrogen Bond / Salt Bridge | Primary anchor point for the 2-amino group |

| Glutamic Acid (Glu182) | TM5 | Hydrogen Bond | Interaction with pyrimidine ring nitrogen |

| Tryptophan (Trp316) | TM6 | π-π Stacking | Stabilization of the pyrimidine ring |

Cellular Pathway Analysis

Following receptor binding, cellular pathway analysis determines the downstream signaling consequences. The H4R is known to couple primarily to the Gi/o family of G-proteins. worktribe.com When an agonist binds to the H4R, it triggers a conformational change that activates the associated Gi protein. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn causes a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

For a compound like this compound, which is likely an antagonist or inverse agonist, its binding to the H4R would be expected to block the signaling cascade initiated by histamine or to reduce the receptor's basal (constitutive) activity. This can be measured using specific cellular assays:

cAMP Assays : In cells expressing H4R, histamine stimulation leads to a drop in cAMP levels. An H4R antagonist would block this effect, keeping cAMP levels stable. An inverse agonist would cause an increase in cAMP levels above the receptor's basal state.

Calcium Mobilization Assays : In some cellular systems, H4R activation can also lead to the mobilization of intracellular calcium. The effect of this compound on this response would be quantified to further characterize its functional profile.

These analyses confirm that the molecular binding event translates into a measurable modulation of a key cellular signaling pathway involved in immune cell function.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Histamine |

| 4-methylhistamine |

Applications in Medicinal Chemistry and Drug Discovery

5-Cyclopropylpyrimidin-2-amine as a Lead Compound for Therapeutic Development

The 2-aminopyrimidine (B69317) scaffold is a well-established privileged structure in medicinal chemistry, frequently appearing in a variety of kinase inhibitors. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine base of ATP. The incorporation of a cyclopropyl (B3062369) group at the 5-position of the pyrimidine (B1678525) ring can offer several advantages, making this compound an attractive lead compound for the development of new therapeutics, particularly in the realm of kinase inhibitors.

The cyclopropyl moiety is known to enhance metabolic stability and can improve the potency of a compound. For instance, in the optimization of a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors, the introduction of a cyclopropyl group resulted in significantly improved metabolic stability, with a half-life of over 100 minutes in liver microsomes nih.gov. This highlights the potential of the cyclopropyl group to address metabolic liabilities often encountered during lead optimization.

Furthermore, the rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can be beneficial for binding to a target protein with high affinity and selectivity. The development of potent and selective inhibitors of Casein Kinase 2α (CSNK2A) from a 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine series underscores the value of the cyclopropylamino moiety in achieving potent inhibitory activity nih.gov.

The therapeutic potential of lead compounds based on the 2-aminopyrimidine core is broad, with derivatives showing promise in the treatment of various diseases, including cancer and myeloproliferative neoplasms nih.gov. The structural and electronic properties of this compound make it a promising starting point for the design of inhibitors targeting a range of kinases.

Role as a Building Block in Complex Heterocyclic Synthesis for Drug Candidates

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems with diverse biological activities sigmaaldrich.comderpharmachemica.com. The amino group at the 2-position and the reactive sites on the pyrimidine ring provide synthetic handles for further chemical modifications and the construction of novel molecular architectures.

The 2-aminopyrimidine moiety is a key component in the synthesis of various fused pyrimidine systems, such as pyrazolopyrimidines, which are known to exhibit a wide range of pharmacological activities researchgate.net. The synthesis of these fused systems often involves the reaction of the amino group with suitable reagents to form an additional ring fused to the pyrimidine core. For example, 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea has been utilized as a building block for the synthesis of various fused pyrimidines through reactions with different reagents nih.gov. This demonstrates the versatility of such building blocks in generating diverse chemical libraries for drug screening.

The presence of the cyclopropyl group can also influence the reactivity and synthetic pathways, potentially leading to novel chemical entities. The unique electronic and steric properties of the cyclopropyl ring can direct the course of chemical reactions, allowing for the regioselective synthesis of complex molecules. The use of heterocyclic building blocks is a cornerstone of modern medicinal chemistry, enabling the efficient construction of molecules with desired pharmacological properties msesupplies.com.

Optimization Strategies for Improved Pharmacological Profiles (e.g., metabolic stability, selectivity)

Once a lead compound like this compound is identified, the next critical step in the drug discovery process is to optimize its pharmacological profile. This involves modifying the chemical structure to enhance desirable properties such as metabolic stability, potency, and selectivity, while minimizing off-target effects.

Metabolic Stability: A significant challenge in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. The cyclopropyl group in this compound is often introduced to improve metabolic stability. In a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, replacing a metabolically liable group with a cyclopropyl group led to a substantial increase in the half-life in liver microsomes nih.gov. Further strategies to enhance metabolic stability can include the introduction of blocking groups at metabolically susceptible positions or the use of bioisosteric replacements to prevent metabolic degradation.

Selectivity: Achieving selectivity for the desired biological target over other related proteins is crucial to minimize side effects. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity can be particularly challenging. Optimization strategies often involve exploiting subtle differences in the amino acid residues lining the ATP pocket of different kinases. In the development of selective JAK2 inhibitors, the introduction of a sulfonamide structure was found to be essential for improving selectivity against other JAK family members nih.gov. Structure-activity relationship (SAR) studies are instrumental in identifying the structural modifications that lead to improved selectivity. For instance, in a series of indolin-5-yl-cyclopropanamine derivatives, specific substitutions led to over 200-fold selectivity for LSD1 over LSD2 nih.gov.

Below is an interactive data table summarizing the impact of structural modifications on the pharmacological profile of hypothetical this compound derivatives.

| Derivative | Modification | Target Potency (IC50, nM) | Metabolic Stability (t1/2, min) | Selectivity (Fold vs. Off-target) |

| Lead Compound | This compound | 500 | 30 | 10 |

| Derivative A | Addition of a methyl group at C4 | 250 | 45 | 15 |

| Derivative B | Substitution at the 2-amino group with a phenyl ring | 100 | 20 | 5 |

| Derivative C | Introduction of a sulfonamide group | 300 | 90 | 100 |

| Derivative D | Combination of modifications from A and C | 150 | 120 | 150 |

This table is for illustrative purposes and does not represent actual experimental data.

Addressing Challenges in Drugability and Selectivity

While this compound presents a promising scaffold, several challenges related to drugability and selectivity must be addressed during the development of therapeutic candidates.

Drugability: Drugability refers to the ability of a compound to exhibit favorable ADME (absorption, distribution, metabolism, and excretion) properties, allowing it to reach its target in the body at a sufficient concentration and for an adequate duration. Challenges can include poor solubility, low permeability, and rapid metabolism. The optimization of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines highlighted the issue of poor pharmacokinetic properties, which limited their utility in animal models nih.gov. Strategies to overcome these challenges include the introduction of polar functional groups to improve solubility, modification of lipophilicity to enhance permeability, and the use of metabolic blockers to increase stability.

Selectivity: As previously mentioned, achieving selectivity is a major hurdle, especially for kinase inhibitors. The high degree of conservation in the ATP-binding site across the kinome makes it difficult to design inhibitors that target a single kinase. A lack of selectivity can lead to off-target effects and toxicity. Structure-based drug design, guided by X-ray crystallography of the target protein in complex with an inhibitor, can provide valuable insights for designing more selective compounds. For example, the development of 2-aminopyrazolo[1,5-a]pyrimidines as potent and selective JAK2 inhibitors benefited from a structure-based optimization approach nih.gov. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the selectivity of new analogs, aiding in the design of more specific inhibitors mdpi.com.

Future Research Directions and Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous clinically approved drugs, particularly in the realm of oncology. mdpi.com Future research should aim to expand the therapeutic footprint of 5-cyclopropylpyrimidin-2-amine derivatives beyond these established areas. The unique structural and electronic properties conferred by the cyclopropyl (B3062369) group at the 5-position may enable selective targeting of novel biological pathways.

Kinase Inhibition: The primary therapeutic application of pyrimidin-2-amine derivatives has been as kinase inhibitors. While targets like Bcr-Abl have been successfully drugged with this scaffold, a vast landscape of other kinases remains to be explored. mdpi.com Future efforts could focus on screening this compound-based libraries against a broad panel of kinases implicated in diseases such as neurodegenerative disorders, metabolic syndromes, and rare genetic conditions. The cyclopropyl moiety can influence the binding affinity and selectivity of these compounds, potentially leading to the discovery of inhibitors for previously intractable kinase targets.

Beyond Kinases: The exploration of non-kinase targets represents a significant growth area. The structural motif of this compound could be suitable for interacting with other enzyme classes, G-protein coupled receptors (GPCRs), or ion channels. For instance, derivatives of 2-aminopyrimidine have shown activity as inhibitors of N-type Ca-channels and endothelin receptors. mdpi.com Systematic screening and target identification studies, including chemoproteomics and phenotypic screening, could unveil unexpected biological activities and open up new therapeutic avenues.

Table 1: Potential Novel Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Glycogen Synthase Kinase 3 (GSK3), Cyclin-Dependent Kinases (CDKs) | Pyrimidin-2-amine scaffolds have shown inhibitory activity against these kinases, which are implicated in the pathology of Alzheimer's and Parkinson's diseases. mdpi.com |

| Inflammatory Disorders | Janus Kinases (JAKs), Spleen Tyrosine Kinase (Syk) | The anti-inflammatory potential of pyrimidine (B1678525) derivatives could be harnessed by targeting key kinases in inflammatory signaling pathways. |

| Infectious Diseases | Viral or bacterial kinases, other essential enzymes | The 2-aminopyrimidine scaffold has been explored for antifungal and pesticidal activities, suggesting its potential against microbial targets. mdpi.com |

| Metabolic Disorders | AMP-activated protein kinase (AMPK), Diacylglycerol O-acyltransferase (DGAT) | Modulating metabolic pathways through targeted inhibition could offer new treatments for diabetes and obesity. |

Development of Advanced Synthetic Routes for Scalability and Sustainability

The widespread investigation and potential commercialization of this compound derivatives will necessitate the development of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Current synthetic strategies for related aminopyrimidines often rely on multi-step processes that may not be amenable to large-scale production.

Green Chemistry Approaches: Future research should focus on incorporating principles of green chemistry into the synthesis of this compound. This includes the use of safer solvents, minimizing waste generation, and employing catalytic methods. One-pot multicomponent reactions, microwave-assisted synthesis, and the use of solid-phase catalysts are promising avenues to explore for a more sustainable production process.

Catalytic C-C Bond Formation: A key challenge in the synthesis of this compound is the efficient and selective formation of the C-C bond between the pyrimidine ring and the cyclopropyl group. Modern cross-coupling methodologies, such as Suzuki-Miyaura or Negishi coupling, could be optimized for this transformation on a large scale. The development of novel, highly active, and stable catalysts will be crucial for the economic viability of such processes.

Flow Chemistry: The implementation of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Future work could involve the design and optimization of a continuous flow process for the synthesis of this compound, which would enable a more streamlined and efficient manufacturing process.

Integrated Computational and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, an integrated approach can accelerate the optimization of lead compounds and the discovery of new applications.